molecular formula C10H13ClN2O2 B15080232 Urea, 1-(2-chloroethyl)-3-(m-anisyl)- CAS No. 13908-42-4

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-

Cat. No.: B15080232
CAS No.: 13908-42-4
M. Wt: 228.67 g/mol
InChI Key: YOLMMVVRCHJMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the chloroethyl and anisyl groups in the molecule imparts unique chemical properties that make it suitable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- typically involves the reaction of m-anisidine with 2-chloroethyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation. The reaction can be represented as follows:

m-Anisidine+2-Chloroethyl isocyanateUrea, 1-(2-chloroethyl)-3-(m-anisyl)-\text{m-Anisidine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{Urea, 1-(2-chloroethyl)-3-(m-anisyl)-} m-Anisidine+2-Chloroethyl isocyanate→Urea, 1-(2-chloroethyl)-3-(m-anisyl)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: has several scientific research applications, including:

    Pharmaceuticals: It may be used as an intermediate in the synthesis of drugs with anticancer or antimicrobial properties.

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Industrial Chemistry: It can serve as a building block for the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the anisyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can be compared with other urea derivatives, such as:

  • Urea, 1-(2-chloroethyl)-3-(p-anisyl)-
  • Urea, 1-(2-chloroethyl)-3-(o-anisyl)-
  • Urea, 1-(2-chloroethyl)-3-(phenyl)-

These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique positioning of the anisyl group in Urea, 1-(2-chloroethyl)-3-(m-anisyl)- imparts distinct chemical and biological properties.

Properties

CAS No.

13908-42-4

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C10H13ClN2O2/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)

InChI Key

YOLMMVVRCHJMHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.